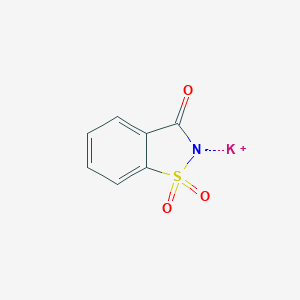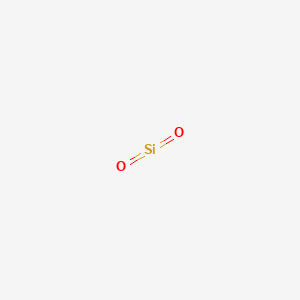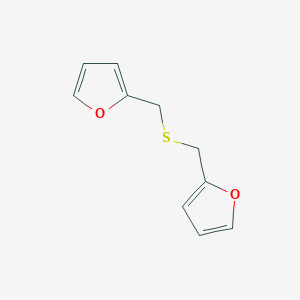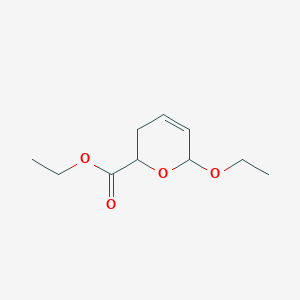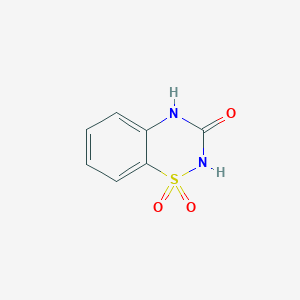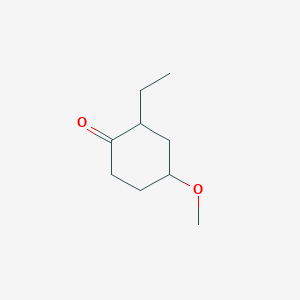
2-Ethyl-4-methoxycyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methoxycyclohexanone (EMCH) is a cyclic ketone compound that has been used widely in scientific research applications. It is primarily used as a precursor in the synthesis of other organic compounds, and its unique chemical properties make it a valuable tool in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-methoxycyclohexanone is not fully understood, but it is believed to act as a nucleophile in organic reactions. 2-Ethyl-4-methoxycyclohexanone has a carbonyl group that can undergo nucleophilic addition reactions, which makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Ethyl-4-methoxycyclohexanone. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Ethyl-4-methoxycyclohexanone in lab experiments is its unique chemical properties. 2-Ethyl-4-methoxycyclohexanone is a cyclic ketone compound that has a high boiling point and is relatively stable, which makes it a valuable tool in various laboratory experiments. However, one limitation of using 2-Ethyl-4-methoxycyclohexanone is that it can be difficult to handle due to its high boiling point and low solubility in water.
Orientations Futures
There are many future directions for research involving 2-Ethyl-4-methoxycyclohexanone. One area of interest is the development of new synthetic methods using 2-Ethyl-4-methoxycyclohexanone as a precursor. Another area of interest is the use of 2-Ethyl-4-methoxycyclohexanone as a chiral auxiliary in asymmetric synthesis. Additionally, there is potential for using 2-Ethyl-4-methoxycyclohexanone in the synthesis of new natural products with therapeutic applications. Overall, 2-Ethyl-4-methoxycyclohexanone is a versatile compound with many potential applications in scientific research.
Méthodes De Synthèse
2-Ethyl-4-methoxycyclohexanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Meerwein-Ponndorf-Verley reduction, and the Grignard reaction. The Friedel-Crafts acylation reaction involves the reaction of acetyl chloride with cyclohexanone in the presence of aluminum chloride as a catalyst. The Meerwein-Ponndorf-Verley reduction involves the reduction of cyclohexanone using aluminum isopropoxide and isopropanol as a reducing agent. The Grignard reaction involves the reaction of ethyl magnesium bromide with cyclohexanone in the presence of a catalyst such as copper (II) chloride.
Applications De Recherche Scientifique
2-Ethyl-4-methoxycyclohexanone has been used in a variety of scientific research applications, including as a precursor in the synthesis of other organic compounds, as a reagent in organic synthesis, and as a chiral auxiliary in asymmetric synthesis. 2-Ethyl-4-methoxycyclohexanone has also been used in the synthesis of natural products, such as the anti-cancer drug taxol.
Propriétés
Numéro CAS |
13482-27-4 |
|---|---|
Nom du produit |
2-Ethyl-4-methoxycyclohexanone |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-ethyl-4-methoxycyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-3-7-6-8(11-2)4-5-9(7)10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
STARKTAHWAZNAM-UHFFFAOYSA-N |
SMILES |
CCC1CC(CCC1=O)OC |
SMILES canonique |
CCC1CC(CCC1=O)OC |
Synonymes |
2-Ethyl-4-methoxycyclohexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



